molecular formula C11H9ClN4 B14229901 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile CAS No. 624737-74-2

5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile

Cat. No.: B14229901
CAS No.: 624737-74-2
M. Wt: 232.67 g/mol
InChI Key: AMHKVSAHSPMEOH-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with amino, benzyl, chloro, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by transition metals such as nickel . The reaction conditions are optimized to tolerate various functional groups, ensuring the formation of the desired imidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can yield corresponding amines.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted imidazole derivatives with various functional groups.
  • Fused ring systems with enhanced stability and biological activity.

Scientific Research Applications

5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and cyano groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the chloro and cyano groups contribute to its stability and binding affinity.

Properties

CAS No.

624737-74-2

Molecular Formula

C11H9ClN4

Molecular Weight

232.67 g/mol

IUPAC Name

5-amino-1-benzyl-2-chloroimidazole-4-carbonitrile

InChI

InChI=1S/C11H9ClN4/c12-11-15-9(6-13)10(14)16(11)7-8-4-2-1-3-5-8/h1-5H,7,14H2

InChI Key

AMHKVSAHSPMEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2Cl)C#N)N

Origin of Product

United States

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